molecular formula C9H8F3N3 B11892864 (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B11892864
M. Wt: 215.17 g/mol
InChI Key: NKJKWFFDODQOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a methanamine (-CH₂NH₂) group at the 2-position. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its aromaticity, hydrogen-bonding capabilities, and compatibility with drug-like properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)6-1-2-15-5-7(4-13)14-8(15)3-6/h1-3,5H,4,13H2

InChI Key

NKJKWFFDODQOMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Traditional Condensation Methods

Condensation reactions remain foundational for constructing the imidazo[1,2-a]pyridine core. A widely adopted approach involves the cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For example, 2-amino-5-(trifluoromethyl)pyridine reacts with α-bromoacetophenone in the presence of a base such as potassium carbonate, yielding the imidazo[1,2-a]pyridine scaffold . Subsequent functionalization at the 2-position with a methanamine group is achieved via reductive amination or nucleophilic substitution.

Table 1: Representative Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis

Starting MaterialReagent/ConditionsYield (%)Reference
2-Amino-5-(trifluoromethyl)pyridineα-Bromoacetophenone, K₂CO₃68
2-Amino-4-cyanopyridineChloroacetaldehyde, EtOH72

Key challenges include controlling regioselectivity during cyclization and introducing the trifluoromethyl group post-cyclization. Late-stage trifluoromethylation often requires specialized reagents such as Umemoto’s reagent or photoredox catalysts .

Multicomponent Reactions (MCRs)

MCRs enable the simultaneous formation of multiple bonds, streamlining synthesis. A three-component reaction involving 2-aminopyridine, aldehydes, and isonitriles under microwave irradiation produces imidazo[1,2-a]pyridines in 65–85% yields . For the target compound, 2-amino-5-(trifluoromethyl)pyridine, paraformaldehyde, and tert-butyl isocyanide react in acetonitrile at 80°C to form the core structure, followed by amination at the 2-position.

Mechanistic Insight :

  • Aldehyde and amine condense to form an imine intermediate.

  • Isonitrile insertion generates a nitrilium ion.

  • Cyclization yields the imidazo[1,2-a]pyridine backbone .

Advantages :

  • Reduced purification steps.

  • Compatibility with diverse substituents, including electron-withdrawing groups like trifluoromethyl.

Cyclization Strategies Using Aminomethyl Precursors

Cyclization of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine derivatives offers a direct route. In a protocol adapted from , treatment with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane induces cyclization to form the imidazo[1,5-a]pyridine core. Adjusting the reaction conditions—replacing triphosgene with thiophosgene—enables access to sulfur-containing analogs. While this method originally targets imidazo[1,5-a]pyridines, modifying the pyridine substitution pattern (e.g., 7-trifluoromethyl instead of 5-trifluoromethyl) could yield the desired [1,2-a] isomer.

Table 2: Cyclization Reagents and Outcomes

PrecursorReagentTemperature (°C)Yield (%)
(3-Chloro-5-CF₃-pyridin-2-yl)methanamineTriphosgene2578
(3-Bromo-5-CF₃-pyridin-2-yl)methanamineThiophosgene0–565

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for imine formation and cyclization steps. A study on imidazo[1,2-a]pyrimidines demonstrated that Schiff base formation between imidazo[1,2-a]pyrimidine-2-carbaldehyde and amines under microwave conditions (200 W, 80–85°C) completes in 40–120 minutes, compared to 6–12 hours conventionally. Applying this to the target compound, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde reacts with methylamine in ethanol under microwave irradiation, followed by NaBH₄ reduction to yield the methanamine derivative.

Key Benefits :

  • 50–60% reduction in reaction time.

  • Improved yields (75–82% vs. 60–68% conventionally) .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize hazardous intermediate handling, while catalytic trifluoromethylation using Cu(I)/ligand systems reduces reliance on expensive reagents . For example, a pilot-scale process employing flow chemistry achieved a 70% yield of the imidazo[1,2-a]pyridine core with a throughput of 1.2 kg/day .

Table 3: Industrial Optimization Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume (L)0.5200
Catalyst Loading (mol%)51.5
Purity (%)9599.5

Chemical Reactions Analysis

Types of Reactions

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine core.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at low concentrations (5 μg/ml) .
    • The mechanism involves interference with cellular signaling pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests revealed inhibition rates comparable to established antifungal agents .
    • Its efficacy against various fungi suggests potential applications in agricultural settings as a fungicide.
  • Neuropharmacological Effects :
    • Imidazo[1,2-a]pyridine derivatives have been studied for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities, making them candidates for treating neurological disorders .

Agrochemical Applications

The unique trifluoromethyl group enhances the bioactivity of (7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine in agricultural formulations:

  • Insecticidal Activity :
    • Compounds derived from this structure have shown moderate insecticidal properties against pests like Mythimna separata and Spodoptera frugiperda at concentrations of 500 μg/ml . These findings suggest potential use in crop protection products.

Material Science Applications

The incorporation of trifluoromethyl groups in organic materials can lead to enhanced properties:

  • Fluorinated Polymers :
    • The compound can serve as a building block for synthesizing fluorinated polymers with superior thermal stability and chemical resistance. Such materials are valuable in coatings, electronics, and advanced manufacturing processes.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of imidazo[1,2-a]pyridine derivatives, researchers synthesized several compounds based on the structure of this compound. The results indicated significant cytotoxicity against multiple cancer cell lines with IC50 values lower than those of conventional chemotherapeutics .

Case Study 2: Antifungal Efficacy

A series of experiments assessed the antifungal activity of synthesized derivatives against agricultural pathogens. The results demonstrated that certain derivatives exhibited higher inhibition rates than traditional fungicides, suggesting their potential as eco-friendly alternatives in agriculture .

Mechanism of Action

The mechanism of action of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The imidazo[1,2-a]pyridine core can engage in hydrogen bonding and π-π stacking interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine are best understood through comparison with analogs. Below is a detailed analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Core Structure Substituents (Position) Molecular Weight Key Features
This compound (Target) C₉H₈F₃N₃ Imidazo[1,2-a]pyridine -CF₃ (7), -CH₂NH₂ (2) 215.17 g/mol High lipophilicity (CF₃), basic amine
1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine () C₉H₁₁N₃ Imidazo[1,2-a]pyridine -CH₃ (7), -CH₂NH₂ (2) 161.21 g/mol Lower hydrophobicity (CH₃ vs. CF₃)
4-{7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine () C₂₁H₂₂FN₆ Imidazo[1,2-a]pyridine -CH₂N(CH₃)₂ (7), 4-F-C₆H₄ (2), pyrimidin-2-amine (3) 392.44 g/mol Extended π-system, fluorophenyl enhances steric bulk
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine () C₈H₁₀N₄ Imidazo[1,2-a]pyrimidine -CH₃ (7), -CH₂NH₂ (2) 162.19 g/mol Pyrimidine core increases polarity

Key Comparisons

Core Heterocycle Differences Imidazo[1,2-a]pyridine (Target): The pyridine ring provides moderate polarity and aromatic stability. The single nitrogen atom in the pyridine ring contributes to basicity (pKa ~4–6), influencing solubility in acidic environments . This may enhance aqueous solubility but reduce blood-brain barrier penetration compared to pyridine analogs .

Substituent Effects

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :

  • The -CF₃ group in the target compound significantly elevates lipophilicity (clogP ~2.1 vs. ~1.5 for -CH₃ analogs), which may improve membrane permeability and metabolic stability .
  • Methanamine (-CH₂NH₂) vs. Dimethylaminomethyl (-CH₂N(CH₃)₂) ():
  • The primary amine (-CH₂NH₂) in the target compound offers a site for salt formation (e.g., hydrochloride salts), improving crystallinity. In contrast, the tertiary amine in may reduce solubility but enhance lipid bilayer penetration .

However, this may also increase molecular weight and reduce bioavailability . Pyrimidine-based analogs () are more likely to engage in dual hydrogen-bonding interactions, making them suitable for targeting enzymes like dihydrofolate reductase .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes for imidazo[1,2-a]pyridines, such as Groebke-Blackburn-Bienaymé multicomponent reactions. In contrast, pyrimidine analogs () require specialized cyclization conditions .

Biological Activity

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves various synthetic routes that yield high purity and yield. The compound can be synthesized from readily available precursors via multi-step reactions involving imidazole derivatives and trifluoromethylation techniques.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its anticancer properties. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
K5622.27Induction of apoptosis
HL-601.42Cell cycle arrest at G2/M phase
OKP-GS4.56Inhibition of PDGFRα and PDGFRβ

The compound's IC50 values indicate its potency, particularly in the HL-60 cell line where it showed the lowest value, suggesting strong inhibitory effects on cell viability.

The mechanisms underlying the anticancer effects include:

  • Apoptosis Induction : Flow cytometry assays revealed that this compound promotes apoptosis in a dose-dependent manner, with significant increases in apoptotic cells observed at concentrations as low as 10 μM compared to controls .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing further division of cancer cells. This was evidenced by a reduction in cells progressing from the G1 phase to the S phase .
  • Kinase Inhibition : It has been noted for its inhibitory activity against receptor tyrosine kinases such as PDGFRα and PDGFRβ, which are implicated in cancer progression. Inhibitory percentages ranged from 36% to 45% at a concentration of 1 μM .

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model where it demonstrated significant tumor growth inhibition compared to control groups. The study highlighted its potential as a therapeutic agent in treating specific types of cancers.

Study Findings

In vivo studies showed that administration of the compound led to a marked reduction in tumor size and improved survival rates among treated subjects compared to untreated controls. This reinforces its potential as an effective anticancer drug candidate .

Q & A

Q. What are the standard synthetic methodologies for synthesizing (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine, and how are the products validated?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and trifluoromethyl-substituted pyridine precursors. For example, reductive amination using NaBH₄ in methanol is a common method to stabilize the methanamine moiety, as demonstrated in the synthesis of structurally similar compounds like N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine, which yielded a melting point of 175–176°C and was validated via IR (N–H stretch at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) . Purification via silica gel chromatography and LC/MS confirmation are critical for structural validation.

Q. What analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives, and what key spectral features should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic proton signals (δ 6.5–8.5 ppm) and CF₃ group splitting patterns (e.g., quartets in ¹⁹F NMR).
  • IR Spectroscopy : N–H stretches (~3300 cm⁻¹) and C≡N/C=O vibrations (if applicable).
  • LC/MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone.
    For example, N-(4-trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine showed a molecular ion at m/z 333.1 ([M+H]⁺) and distinct ¹³C NMR signals for the trifluoromethyl group at δ 121.5 ppm .

Q. How are Schiff base intermediates utilized in functionalizing imidazo[1,2-a]pyridine derivatives?

Schiff bases are formed by reacting aldehyde-functionalized imidazo[1,2-a]pyridines (e.g., 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde) with aryl amines in glacial acetic acid. Subsequent reduction with NaBH₄ yields stable methanamine derivatives. For instance, N-(naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine was synthesized via this route, with a melting point of 217–219°C .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of imidazo[1,2-a]pyridine derivatives, and what solvent systems enhance reaction efficiency?

Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) and improves yields. For example, diglyme as a solvent under microwave conditions enabled the synthesis of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile with 85% yield. The high dielectric constant of diglyme facilitates rapid heating and uniform energy distribution, critical for cyclization steps .

Q. What mechanistic insights explain iodine-mediated transimination reactions for constructing fused imidazo[1,2-a]pyridine heterocycles?

Iodine promotes oxidative transimination by activating C–N bonds in benzylamines, enabling cyclization with 2-(imidazo[1,2-a]pyridin-2-yl)anilines. This one-pot method forms N–C and C–C bonds via sequential oxidation, transamination, and aromatization. For instance, pyridin-2-ylmethanamine derivatives underwent irreversible transimination to yield 6-phenylpyrido[2',1':2,3]imidazo[4,5-c]quinolines under metal-free conditions .

Q. How do non-covalent interactions influence the stability and reactivity of imidazo[1,2-a]pyridine derivatives, and what computational tools are used to analyze them?

Hirshfeld surface analysis and DFT calculations reveal dominant C–H···π, π–π stacking, and hydrogen-bonding interactions. For example, in 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile, the methoxy group participates in C–H···O interactions (2.5–3.0 Å), stabilizing the crystal lattice. Computational tools like Gaussian 09 with B3LYP/6-31G(d) basis sets are used to map electrostatic potentials .

Q. What structure-activity relationship (SAR) trends emerge when substituting methyl groups with trifluoromethyl in imidazo[1,2-a]pyridine-based compounds?

Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions. In a study comparing 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine with its trifluoromethyl analog, the latter showed improved binding affinity to kinase targets due to increased electron-withdrawing effects and steric bulk. This substitution also altered NMR chemical shifts (e.g., upfield shifts for adjacent protons) .

Methodological Considerations

  • Contradictions in Data : Variations in melting points (e.g., 175–226°C for similar derivatives ) may arise from polymorphism or impurities, necessitating recrystallization and DSC analysis.
  • Optimization Challenges : Solvent choice (polar aprotic vs. protic) and reducing agents (NaBH₄ vs. NaBH₃CN) critically impact yield and purity in reductive amination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.